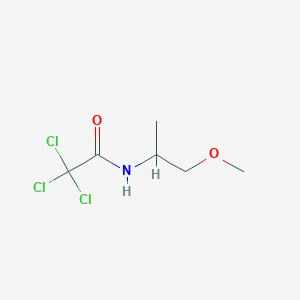![molecular formula C21H26N2O2 B14938110 N-heptyl-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14938110.png)
N-heptyl-3-[(phenylcarbonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE typically involves the following steps:
Formation of Benzoylamine: Benzoyl chloride reacts with ammonia to form benzoylamine.
Alkylation: The benzoylamine is then alkylated with heptyl bromide in the presence of a base such as potassium carbonate to form N-heptylbenzamide.
Amidation: Finally, the N-heptylbenzamide undergoes amidation with benzoyl chloride to yield 3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE.
Industrial Production Methods
In an industrial setting, the production of 3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
科学的研究の応用
3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites, while the heptyl chain can interact with hydrophobic pockets, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-HEPTYLBENZAMIDE: Lacks the benzoylamino group, resulting in different chemical properties and biological activities.
BENZOYLAMINO-BENZOIC ACID: Contains a carboxylic acid group instead of the heptyl chain, affecting its solubility and reactivity.
Uniqueness
3-(BENZOYLAMINO)-N-HEPTYLBENZAMIDE is unique due to its combination of a benzoylamino group and a heptyl chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C21H26N2O2 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
3-benzamido-N-heptylbenzamide |
InChI |
InChI=1S/C21H26N2O2/c1-2-3-4-5-9-15-22-20(24)18-13-10-14-19(16-18)23-21(25)17-11-7-6-8-12-17/h6-8,10-14,16H,2-5,9,15H2,1H3,(H,22,24)(H,23,25) |
InChIキー |
LIEMBYOWJWHMJP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14938060.png)

![N,N-diethyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B14938069.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B14938075.png)
![3-(4-Methoxyphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B14938080.png)
![3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B14938100.png)




